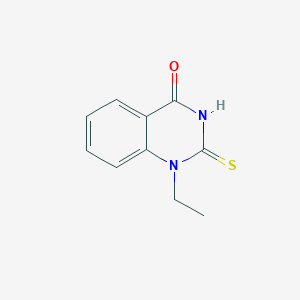

1-ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Beschreibung

1-Ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a quinazolinone derivative characterized by a partially saturated bicyclic core with a thioxo group at position 2 and an ethyl substituent at position 1. Quinazolinones are privileged scaffolds in medicinal chemistry due to their diverse pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial effects .

Eigenschaften

CAS-Nummer |

4827-49-0 |

|---|---|

Molekularformel |

C10H10N2OS |

Molekulargewicht |

206.27 g/mol |

IUPAC-Name |

1-ethyl-2-sulfanylidenequinazolin-4-one |

InChI |

InChI=1S/C10H10N2OS/c1-2-12-8-6-4-3-5-7(8)9(13)11-10(12)14/h3-6H,2H2,1H3,(H,11,13,14) |

InChI-Schlüssel |

UJFJCEWFUBANMV-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1C2=CC=CC=C2C(=O)NC1=S |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Cyclocondensation of N-Ethyl Anthranilic Acid Derivatives

The cyclocondensation of N-ethyl anthranilic acid with thiourea or carbon disulfide is a classical route for constructing the quinazolinone core. This method involves:

-

Synthesis of N-ethyl anthranilic acid : Anthranilic acid reacts with ethyl acyl chloride in dimethylformamide (DMF) to form N-ethyl anthranilic acid derivatives .

-

Cyclization : The intermediate undergoes cyclization in acetic anhydride to yield 2-alkyl-4H-benzo[d][1, oxazin-4-one, which is subsequently treated with thiourea or carbon disulfide to introduce the thioxo group .

Reaction Conditions :

Example :

N-Ethyl anthranilic acid → Cyclization → 2-ethyl-4H-benzo[d] oxazin-4-one → Reaction with thiourea → 1-ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one .

Microwave-Assisted Synthesis with Ethylamine

Microwave irradiation enhances reaction efficiency by reducing time and improving yields. This method employs methyl anthranilate and ethylamine in the presence of a thiocarbonyl transfer agent :

-

Reagents : Methyl anthranilate, ethylamine, 1,1’-carbonothioylbis(1H-benzotriazole), and DBU (catalyst).

-

Procedure : Reactants are irradiated under microwave conditions (300 W, 60–80°C) for 5–7 minutes .

Optimized Parameters :

Advantages :

Green Synthesis Using Ethyl Isothiocyanate

Eco-friendly protocols utilize 2-aminobenzamide and ethyl isothiocyanate under aqueous or solvent-free conditions :

-

One-pot reaction : 2-Aminobenzamide and ethyl isothiocyanate react at 60–100°C for 16 hours.

-

Cyclization : Intramolecular cyclization forms the quinazolinone ring .

Conditions :

-

Method A: Water, 60°C, 16 hours (Yield: 75–82%)

Key Features :

Multicomponent Reactions (MCRs)

MCRs integrate isatoic anhydride, aldehydes, and ammonium acetate catalyzed by SnCl₂·2H₂O :

-

Substrate modification : Ethyl-group introduction via aldehydes (e.g., propionaldehyde).

-

Mechanism : SnCl₂·2H₂O facilitates imine formation and cyclization .

Conditions :

Example :

Isatoic anhydride + propionaldehyde + NH₄OAc → this compound .

Post-Synthetic Alkylation of 2-Thioxoquinazolinones

Preformed 2-thioxoquinazolinones undergo alkylation with ethylating agents (e.g., ethyl bromide) :

-

Alkylation : Treatment with ethyl bromide in the presence of K₂CO₃.

-

Selectivity : N-alkylation occurs preferentially at the 1-position .

Conditions :

Limitation : Requires pre-synthesized 2-thioxoquinazolinone intermediates .

Comparative Analysis of Preparation Methods

| Method | Conditions | Yield (%) | Time | Key Advantage |

|---|---|---|---|---|

| Cyclocondensation | Reflux, acetic anhydride | 60–85 | 4–6 hours | High substrate flexibility |

| Microwave-assisted | MW, 60–80°C, DBU | 86–92 | 5–7 minutes | Rapid synthesis |

| Green synthesis | Aqueous/solvent-free, 60–100°C | 75–88 | 16 hours | Environmentally benign |

| Multicomponent reactions | SnCl₂·2H₂O, 110°C | 70–88 | 40 minutes | Atom-economical |

| Post-synthetic alkylation | DMF, 25–50°C | 65–78 | 2–4 hours | Utilizes existing intermediates |

Analyse Chemischer Reaktionen

Arten von Reaktionen

1-Ethyl-2-thioxo-2,3-dihydrochinazolin-4(1H)-on kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Thioxogruppe kann zu einem Sulfoxid oder Sulfon oxidiert werden.

Reduktion: Die Carbonylgruppe kann zu einer Hydroxylgruppe reduziert werden.

Substitution: Die Ethylgruppe kann durch andere Alkyl- oder Arylgruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA) können verwendet werden.

Reduktion: Reagenzien wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) sind üblich.

Substitution: Verschiedene Alkylierungsmittel oder Arylhalogenide können in Gegenwart einer Base verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise würde die Oxidation der Thioxogruppe Sulfoxide oder Sulfone ergeben, während die Reduktion der Carbonylgruppe Alkohole ergeben würde.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 1-Ethyl-2-thioxo-2,3-dihydrochinazolin-4(1H)-on hängt von seiner spezifischen biologischen Aktivität ab. Wenn es beispielsweise antimikrobielle Eigenschaften besitzt, könnte es das Wachstum von Bakterien hemmen, indem es mit ihrer Zellwandsynthese oder Proteinproduktion interferiert. Die beteiligten molekularen Ziele und Signalwege müssten durch experimentelle Studien identifiziert werden.

Wirkmechanismus

The mechanism of action of 1-ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one would depend on its specific biological activity. For example, if it has antimicrobial properties, it might inhibit the growth of bacteria by interfering with their cell wall synthesis or protein production. The molecular targets and pathways involved would need to be identified through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Substituent Effects

Quinazolinone derivatives differ primarily in substituents at positions 1, 2, and 3. Key structural analogs include:

Catalyst Efficiency :

- Cu@Py-Oxa@SPION : Enables recyclability (7 cycles without loss of activity) and high yields (77–86%) for triazolylmethylthio derivatives .

- Ni–citric acid CP: Used in multicomponent reactions for dihydroquinazolinones, though yields are unreported .

Physical and Spectral Properties

Melting Points :

NMR Data :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, and how do solvent systems influence reaction efficiency?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with isatoic anhydride, aldehydes, and thioamide precursors. Solvent selection (e.g., ethanol, THF) significantly impacts yield due to polarity and boiling point effects. For instance, ethanol is preferred for its ability to dissolve reactants and facilitate reflux conditions, as demonstrated in analogous dihydroquinazolinone syntheses . Reaction progress should be monitored via thin-layer chromatography (TLC), and purification via recrystallization in ethanol or methanol is recommended .

Q. Which characterization techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming proton environments and carbon frameworks, particularly distinguishing the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~3.8–4.2 ppm for CH₂) and thioxo moiety (C=S peak in IR ~1150–1250 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., expected [M+H]⁺ for C₁₀H₁₁N₂OS: 223.0643), while IR spectroscopy confirms functional groups like C=O (~1660 cm⁻¹) .

Q. How can researchers align their experimental design with theoretical frameworks in medicinal chemistry?

- Methodological Answer : Begin by linking the compound’s structure (e.g., thioxo group, ethyl substituent) to known pharmacophores. For example, the thioxo moiety in similar quinazolinones exhibits antimicrobial activity, suggesting a structure-activity relationship (SAR) study. Use molecular docking to predict interactions with biological targets (e.g., bacterial enzymes), guided by computational tools like AutoDock Vina .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectral data for dihydroquinazolinone derivatives?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) can simulate NMR chemical shifts and IR spectra, helping to assign ambiguous peaks. For instance, discrepancies in ¹³C NMR signals near 160–170 ppm (C=O vs. C=S) can be clarified by comparing experimental data with computed values . Tools like Gaussian or COMSOL Multiphysics integrate AI-driven simulations for rapid validation .

Q. What strategies mitigate variability in biological activity assays for this compound?

- Methodological Answer : Standardize assay conditions by:

- Using a common microbial strain panel (e.g., S. aureus, E. coli) and minimum inhibitory concentration (MIC) protocols.

- Incorporating positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1% v/v).

- Replicating assays in triplicate to address biological variability, as seen in analogous antimicrobial studies .

Q. How do substituent electronic effects influence the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer : Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the quinazolinone ring increase electrophilicity at the C-2 position, enhancing reactivity with nucleophiles like amines. Monitor reaction kinetics via HPLC to compare rates between derivatives. For example, para-substituted phenyl groups alter reaction pathways, as shown in Table 2 of solvent optimization studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.